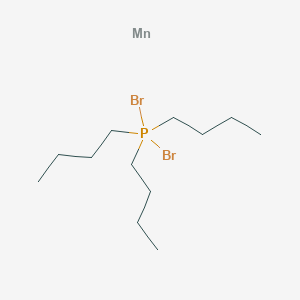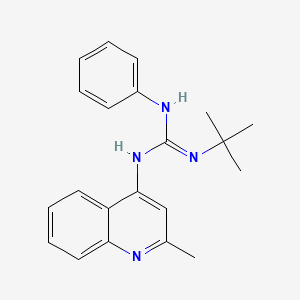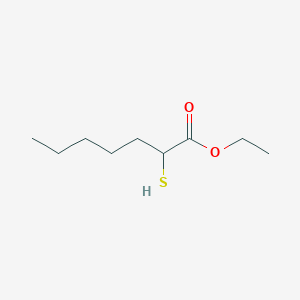
(4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone is a chemical compound that features a hydroxyphenyl group and a methylthiophenyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with 5-methylthiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the methanone linkage. The process may involve steps such as esterification, reduction, and cyclization to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The phenyl and thiophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of (4-hydroxyphenyl)(5-methylthiophen-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their range of applications.
Mecanismo De Acción
The mechanism of action of (4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the methylthiophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Hydroxyphenyl)(phenyl)methanone
- (4-Hydroxyphenyl)(2-thienyl)methanone
- (4-Hydroxyphenyl)(3-methylthiophen-2-yl)methanone
Uniqueness
(4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone is unique due to the presence of both a hydroxyphenyl group and a methylthiophenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from similar compounds.
Propiedades
Número CAS |
68204-86-4 |
|---|---|
Fórmula molecular |
C12H10O2S |
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)-(5-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C12H10O2S/c1-8-2-7-11(15-8)12(14)9-3-5-10(13)6-4-9/h2-7,13H,1H3 |
Clave InChI |
WVLYZTQAMXSJHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




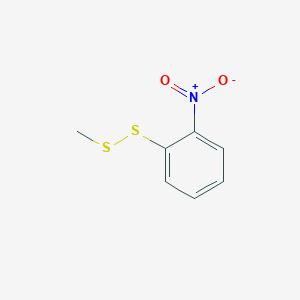
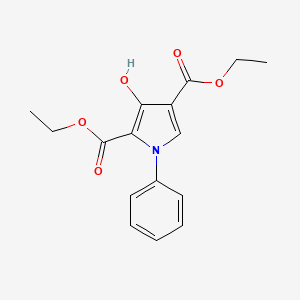
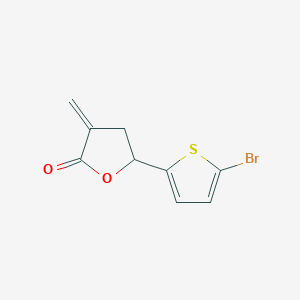
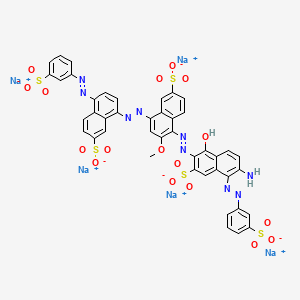
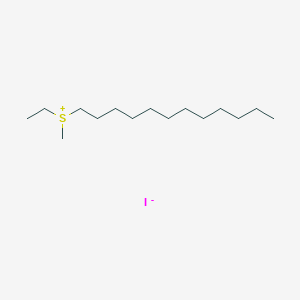
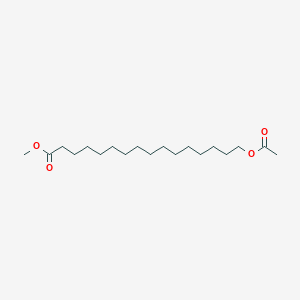

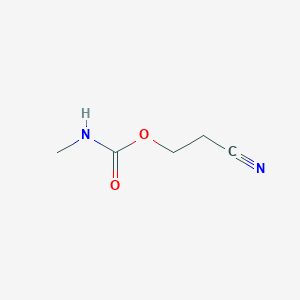
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
